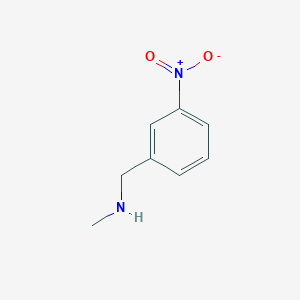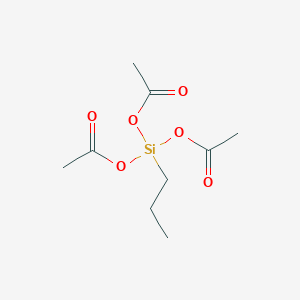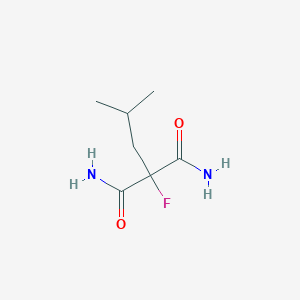
Dichlorohydrotris(triphenylphosphine)iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorohydrotris(triphenylphosphine)iridium is an organometallic compound that features iridium at its core, coordinated with two chloride ions, a hydride ion, and three triphenylphosphine ligands. This compound is known for its applications in catalysis and organometallic chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorohydrotris(triphenylphosphine)iridium can be synthesized through various methods. One common approach involves the reaction of iridium trichloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization from a suitable solvent mixture, such as dichloromethane and ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorohydrotris(triphenylphosphine)iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands such as chloride or triphenylphosphine can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction can produce iridium(I) species. Substitution reactions can result in a variety of iridium complexes with different ligands .
Applications De Recherche Scientifique
Dichlorohydrotris(triphenylphosphine)iridium has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Organometallic Chemistry: The compound serves as a precursor for the synthesis of other iridium complexes, which are studied for their unique reactivity and properties.
Material Science: Iridium complexes are investigated for their potential use in electronic and photonic materials due to their luminescent properties.
Medicinal Chemistry: Research explores the potential of iridium complexes in anticancer therapies, leveraging their ability to interact with biological molecules.
Mécanisme D'action
The mechanism by which dichlorohydrotris(triphenylphosphine)iridium exerts its effects depends on the specific application. In catalysis, the compound often acts as a homogeneous catalyst, facilitating reactions through the formation of reactive intermediates. The triphenylphosphine ligands stabilize the iridium center, allowing it to undergo oxidative addition and reductive elimination processes. These steps are crucial in catalytic cycles for hydrogenation and other transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triphenylphosphine)iridium carbonyl chloride:
Tris(2-phenylpyridine)iridium: This compound is used in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Cyclooctadiene iridium chloride dimer: Often used as a precursor for various iridium complexes, it shares similar reactivity patterns with dichlorohydrotris(triphenylphosphine)iridium.
Uniqueness
This compound is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other iridium complexes may not perform as well.
Propriétés
IUPAC Name |
hydride;iridium(3+);triphenylphosphane;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.2ClH.Ir.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h3*1-15H;2*1H;;/q;;;;;+3;-1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCBRZLWZJURKO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H46Cl2IrP3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1051.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16971-01-0 |
Source


|
| Record name | Dichlorohydrotris(triphenylphosphine)iridium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016971010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorohydrotris(triphenylphosphine)iridium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B99370.png)



![9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B99379.png)



